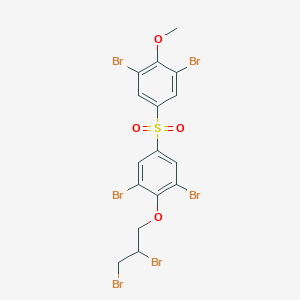

1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene

Description

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene (CAS 42757-55-1), commonly referred to as Octabromobisphenol-S or TBBPA-BDBPE, is a brominated aromatic compound with a complex structure featuring sulfonyl, methoxy, and dibromopropoxy substituents . Its molecular weight is approximately 933.6 g/mol, with a density of 2.354 g/cm³ . The compound is classified as a polymeric brominated flame retardant (BFR) and is primarily used in industrial applications, such as plastics, textiles, and electronics, due to its high thermal stability and flame-suppressing efficiency .

The sulfonyl group in its structure enhances its resistance to hydrolysis and degradation, while the eight bromine atoms (68.6% bromine content by mass) contribute to its flame-retardant properties . Safety data sheets (SDS) classify it as hazardous under GHS guidelines, with risks including skin irritation and environmental toxicity .

Properties

IUPAC Name |

1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br6O4S/c1-25-15-11(19)2-9(3-12(15)20)27(23,24)10-4-13(21)16(14(22)5-10)26-7-8(18)6-17/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJADNTCOOKZKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene typically involves multiple steps, including bromination, sulfonylation, and etherification reactions. The starting materials are usually benzene derivatives, which undergo bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Sulfonylation is achieved using sulfonyl chlorides in the presence of a base like pyridine. Finally, etherification is carried out using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of de-brominated products.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple bromine atoms and functional groups allows for diverse interactions with biomolecules.

Comparison with Similar Compounds

Key Observations :

- The sulfonyl group in the target compound distinguishes it from analogs with isopropylidene or ether bridges, conferring higher hydrolytic stability .

- All analogs with eight bromine atoms (e.g., CAS 21850-44-2 and TBBPA-BDBPE) exhibit comparable flame-retardant efficiency but differ in degradation pathways due to structural variations .

Environmental and Toxicological Profiles

- The EPA’s ChemView database notes concerns about its persistence in ecosystems .

- TBBPA-BDBPE : Shown to release lower brominated degradation products under UV exposure, increasing ecological risks .

- CAS 21850-44-2 : Classified under ISO 1043-4 FR(16) for flame retardancy but lacks comprehensive environmental fate data .

Biological Activity

1,3-Dibromo-5-(3,5-dibromo-4-methoxybenzenesulfonyl)-2-(2,3-dibromopropoxy)benzene is a complex halogenated organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by multiple bromine substitutions and a sulfonyl group, suggests significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C14H10Br4O4S

- Molecular Weight : 593.9078 g/mol

- CAS Number : 70156-79-5

The presence of multiple bromine atoms and functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The sulfonyl group may facilitate binding to proteins or enzymes involved in critical metabolic pathways. The bromine atoms can participate in halogen bonding, enhancing the compound's affinity for biological macromolecules.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.

- Receptor Modulation : It could act on receptors influencing cell signaling pathways related to apoptosis or proliferation.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. In vitro studies have shown that similar dibromo compounds can inhibit the growth of various bacterial strains and fungi.

Anticancer Activity

Several studies have explored the anticancer properties of brominated compounds. For instance:

- Case Study 1 : A study evaluated a related dibromo compound's cytotoxic effects on breast (MCF-7) and lung (A549) cancer cell lines. The compound exhibited IC50 values indicating significant cytotoxicity (e.g., 6.96 ± 0.66 μM against MCF-7 cells) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1,3-Dibromo Compound | MCF-7 | 6.96 ± 0.66 |

| Similar Compound | A549 | 7.40 ± 0.67 |

This suggests that the compound may share similar mechanisms leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are relevant in metabolic disorders like diabetes. Studies have shown that related compounds can effectively inhibit these enzymes, thus supporting their use as therapeutic agents against type 2 diabetes mellitus (T2DM) .

Research Findings

Recent investigations into similar compounds have highlighted their drug-likeness properties and potential as therapeutic candidates:

- Antioxidant Activity : Some dibromo derivatives demonstrated antioxidant properties through their ability to scavenge free radicals.

- Metal Chelation : Certain studies indicated that these compounds could coordinate with metal ions (Cu(II), Zn(II)), potentially enhancing their therapeutic efficacy through metal-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.